molecular formula C9H6ClNO2S2 B8308741 5-Pyridin-4-yl-thiophene-2-sulfonyl chloride

5-Pyridin-4-yl-thiophene-2-sulfonyl chloride

Cat. No.: B8308741
M. Wt: 259.7 g/mol
InChI Key: MVYNCTBWTVTXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridin-4-yl-thiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClNO2S2 and its molecular weight is 259.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClNO2S2

Molecular Weight

259.7 g/mol

IUPAC Name

5-pyridin-4-ylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H

InChI Key

MVYNCTBWTVTXAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-thiophen-2-yl-pyridine (3.33 g, 20.7 mmol) in THF (137 mL) at −78° C. is added n-BuLi (8.7 mL of a 2.5 M solution in hexanes, 21.7 mmol). After stirring for 15 minutes, SO2 gas is bubbled through the solution for 30 minutes. The solution is then allowed to warm to room temperature and stirred overnight. The solution is concentrated to dryness and the resulting solid is suspended in hexane (100 ml). To the ice-cooled solution is added sulfuryl chloride (1.7 mL. 21.7 mmol). The ice bath is removed and the suspension is stirred for 2 hours. The mixture is then concentrated to dryness and diluted with ethyl acetate and washed with saturated NaHCO3 (aq), water and brine. The organic layer is dried over MgSO4, filtered and concentrated to give a yellow solid as the title product (3.39 g, 13.1 mmol) which is used in the subsequent step without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Chlorosulfonic acid (1.4 ml) was added to 2-(4-pyridyl)thiophene (500 mg) at 0° C. and the mixture was stirred for 5 days at room temperature. Ice-water was carefully added to this mixture at 0° C. to decompose excess reagent. This solution was poured into saturated aqueous NaHCO3 solution (ca. pH 7) and extracted with AcOEt (20 ml×3). The combined organic layer was washed with brine, and dried over MgSO4. After 4N HCl-AcOEt (10 ml) was added to the solution, the solvent was removed in vacuo to give 300 mg of 5-(4-pyridyl)-thiophenesulfonyl chloride as a white solid (yield 32.7%).
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